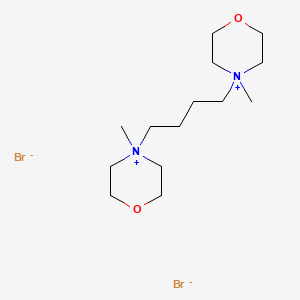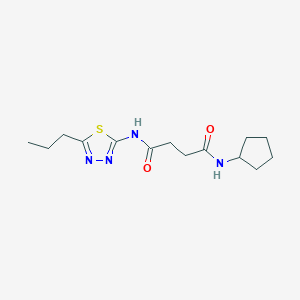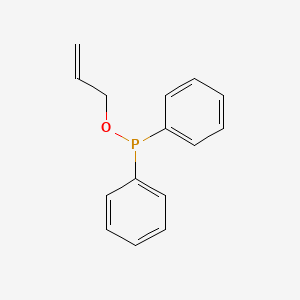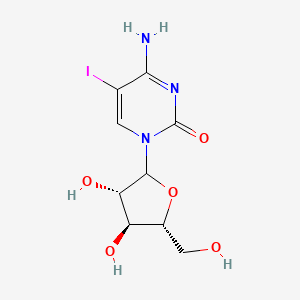![molecular formula C13H11N5O3S B14163755 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide CAS No. 354577-14-3](/img/structure/B14163755.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene ring fused with a pyrazole ring, and functional groups such as cyano, nitro, and carboxamide. These structural features make it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with a suitable diketone or aldehyde.
Introduction of the nitro group: The nitro group can be introduced through nitration using a mixture of nitric acid and sulfuric acid.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under acidic or basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives by reducing the nitro group.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyano or nitro groups.
科学研究应用
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like cyano, nitro, and carboxamide allows it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
- 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide
Uniqueness
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide is unique due to its combination of functional groups and heterocyclic structure. This uniqueness allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
354577-14-3 |
|---|---|
分子式 |
C13H11N5O3S |
分子量 |
317.33 g/mol |
IUPAC 名称 |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11N5O3S/c1-17-6-9(18(20)21)11(16-17)12(19)15-13-8(5-14)7-3-2-4-10(7)22-13/h6H,2-4H2,1H3,(H,15,19) |
InChI 键 |
LZUWNWZHRCULMD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)[N+](=O)[O-] |
溶解度 |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


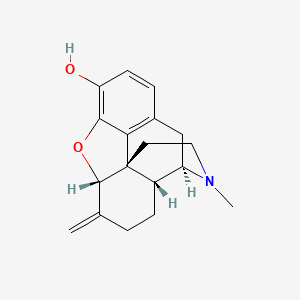
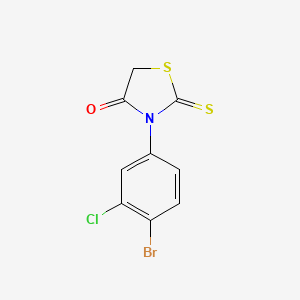
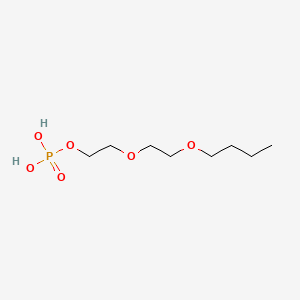
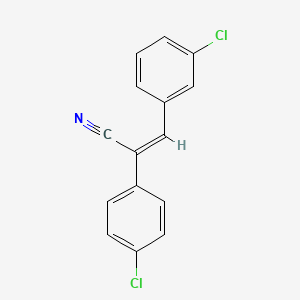
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
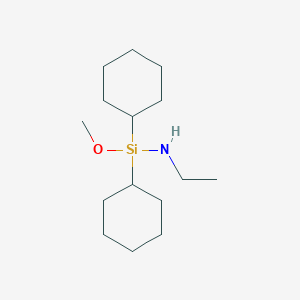
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
